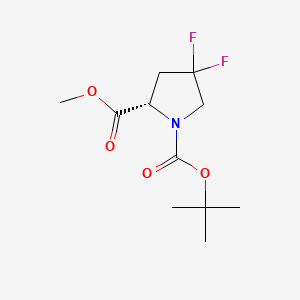

(S)-1-tert-butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate

Description

(S)-1-tert-Butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate (CAS: 203866-17-5) is a fluorinated pyrrolidine derivative with a molecular formula of C₁₁H₁₇F₂NO₄ and a molecular weight of 265.25 g/mol . It is synthesized via diethylaminosulfur trifluoride (DAST)-mediated fluorination of a ketone precursor, achieving a 73% yield after purification by column chromatography . This compound is a key chiral intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring stereochemical precision. It is stored at 2–8°C in dry conditions due to sensitivity to moisture .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S)-4,4-difluoropyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(16)14-6-11(12,13)5-7(14)8(15)17-4/h7H,5-6H2,1-4H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDZKOOUQIDZOG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(C[C@H]1C(=O)OC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456299 | |

| Record name | 1-tert-Butyl 2-methyl (2S)-4,4-difluoropyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203866-17-5 | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2S)-4,4-difluoro-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203866-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 2-methyl (2S)-4,4-difluoropyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-4,4-difluoro-L-proline methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-tert-butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring is constructed through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

Introduction of the Difluoromethylene Group: The difluoromethylene group is introduced via a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Substitution with tert-Butyl and Methyl Groups: The tert-butyl and methyl groups are introduced through alkylation reactions, using reagents such as tert-butyl bromide and methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-1-tert-butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the difluoromethylene group, with reagents such as sodium azide or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium azide, thiols, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in azides, thiols, or other substituted derivatives.

Scientific Research Applications

(S)-1-tert-butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators.

Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors, providing insights into its mechanism of action.

Industrial Applications: It is explored for its potential use in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-tert-butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylene group can enhance binding affinity and selectivity, while the tert-butyl and methyl groups contribute to the compound’s overall stability and lipophilicity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Enantiomeric Comparison: (R)-Enantiomer

The R-enantiomer (CAS: 647857-74-7) shares identical molecular formula and weight but differs in stereochemistry. Key distinctions include:

- Purity : The R-enantiomer is available at 95% purity (Combi-Blocks), whereas the S-enantiomer’s purity is unspecified but inferred to be ≥98% (CymitQuimica) .

- Applications : Enantiomeric purity is critical for biological activity; the S-form is often preferred in drug candidates targeting specific enzymes or receptors .

Table 1: Enantiomer Comparison

Substituent-Modified Pyrrolidines

a. Hydroxyl-Substituted Analogs

Examples include (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate (CAS: 130966-46-0) .

- Synthesis : Requires oxidation or hydroxylation steps, differing from fluorination pathways .

- Applications : Hydroxyl groups enhance solubility but may reduce metabolic stability compared to fluorinated analogs .

b. Pyrazine-Substituted Analogs

Example: (S)-3-(Pyrazin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester (CymitQuimica) .

- Structural Differences : A pyrazinyloxy group replaces the methyl ester and difluoro substituents.

Piperidine Derivatives

Example: 1-tert-Butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate (CAS: 1255667-06-1) .

- Structural Differences : Six-membered piperidine ring vs. five-membered pyrrolidine.

- Synthesis : Fluorination strategies similar to pyrrolidines but adjusted for ring size .

Table 2: Pyrrolidine vs. Piperidine Comparison

| Property | Pyrrolidine (S-Enantiomer) | Piperidine Analog |

|---|---|---|

| Ring Size | 5-membered | 6-membered |

| Fluorine Position | 4,4-difluoro | 5,5-difluoro |

| Molecular Formula | C₁₁H₁₇F₂NO₄ | C₁₂H₁₉F₂NO₄ |

| Applications | Chiral intermediates | Broader solubility profile |

Biological Activity

(S)-1-tert-butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate, with CAS number 203866-17-5, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's structural characteristics, biological effects, and relevant case studies.

Structural Characteristics

This compound has a molecular formula of and a molecular weight of approximately 265.25 g/mol. The compound features a pyrrolidine ring substituted with tert-butyl and difluoromethyl groups, which may influence its biological activity by enhancing lipophilicity and modulating receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that pyrrolidine derivatives can exhibit a range of pharmacological effects, including:

- Anticonvulsant Activity : Some studies suggest that compounds similar to this compound may possess anticonvulsant properties by modulating neurotransmitter systems in the central nervous system (CNS).

- Neuroprotective Effects : The compound's structure suggests potential neuroprotective effects, possibly through the inhibition of neuroinflammatory pathways or oxidative stress reduction.

- Antitumor Activity : Preliminary investigations indicate that derivatives of pyrrolidine can exhibit cytotoxic effects against various cancer cell lines.

Case Studies

- Neuroprotective Study : A study published in a peer-reviewed journal explored the neuroprotective effects of pyrrolidine derivatives in models of neurodegenerative diseases. The results indicated that these compounds could significantly reduce neuronal apoptosis and inflammation in vitro and in vivo models .

- Anticonvulsant Screening : In a pharmacological screening for anticonvulsant activity, this compound was tested alongside other derivatives. The findings showed promising results in reducing seizure frequency in animal models .

- Cytotoxicity Assay : A cytotoxicity assay conducted on various cancer cell lines demonstrated that this compound could inhibit cell proliferation effectively. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (S)-1-tert-butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves chiral auxiliary-mediated fluorination or asymmetric catalysis. For example, tert-butyl and methyl ester protection groups are introduced early to stabilize intermediates. Deprotection of Boc groups (e.g., using trifluoroacetic acid (TFA) in dichloromethane) is critical for maintaining stereochemical integrity . Characterization via chiral HPLC or polarimetry is essential to confirm enantiomeric excess (ee).

| Key Parameters | Example Data |

|---|---|

| Protecting group removal | TFA in CH₂Cl₂, 3h, rt |

| Chiral analysis method | Chiral HPLC (e.g., Chiralpak®) |

| Purity | ≥95% (by NMR, HPLC) |

Q. How can the stereochemical configuration of the 4,4-difluoro substituents be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, NOESY NMR can identify spatial relationships between protons. For example, coupling constants (J-values) between fluorines and adjacent protons provide insights into dihedral angles and conformation .

Q. What analytical techniques are most reliable for characterizing intermediates in the synthesis of this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR distinguishes fluorinated diastereomers (δ -120 to -150 ppm for CF₂ groups) .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., 265.25 g/mol ).

- IR : Carbonyl stretches (C=O) at ~1700-1750 cm⁻¹ verify ester groups .

Advanced Research Questions

Q. How does the 4,4-difluoro substitution influence the compound’s conformational rigidity in catalytic applications?

- Methodological Answer : Fluorine’s electronegativity and steric effects restrict pyrrolidine ring puckering, favoring a specific chair or envelope conformation. Computational modeling (e.g., DFT calculations) can predict energy barriers for ring inversion. Experimental validation via variable-temperature NMR (VT-NMR) detects dynamic behavior .

| Conformational Analysis | Tools |

|---|---|

| Computational modeling | Gaussian, DFT/B3LYP |

| Experimental validation | VT-NMR (ΔG‡ determination) |

Q. What strategies mitigate racemization during functionalization of the pyrrolidine core (e.g., amidation, alkylation)?

- Methodological Answer :

- Low-temperature reactions (e.g., -78°C for lithiation) reduce kinetic racemization.

- Protecting group selection : Boc groups stabilize intermediates better than benzyl or Fmoc under basic conditions .

- In situ monitoring : Use chiral columns in LC-MS to detect racemization in real time .

Q. How do solvent polarity and temperature affect the stability of the tert-butyl and methyl esters?

- Methodological Answer :

- Hydrolysis studies : Monitor ester degradation via HPLC under varied pH and temperature. Tert-butyl esters are stable in neutral/acidic conditions but hydrolyze rapidly in strong bases (e.g., NaOH/MeOH) .

- Accelerated stability testing : Use thermal gravimetric analysis (TGA) to predict shelf-life .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Methodological Answer : Discrepancies in yields (e.g., 61% vs. 80%) may arise from purification methods (e.g., column chromatography vs. crystallization) or scale-dependent effects. Reproducibility requires strict control of:

- Moisture levels : Anhydrous conditions for fluorination steps .

- Catalyst loading : Optimize Pd or enzyme concentrations in asymmetric steps .

Data Contradiction Analysis

Q. Why do different studies report varying melting points or spectral data for structurally similar derivatives?

- Methodological Answer : Polymorphism (crystalline vs. amorphous forms) and solvent residues (e.g., EtOAc vs. hexane) affect physical properties. Standardize recrystallization solvents and drying protocols (e.g., vacuum desiccation) .

Q. How can researchers reconcile conflicting bioactivity data for fluorinated pyrrolidine derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.